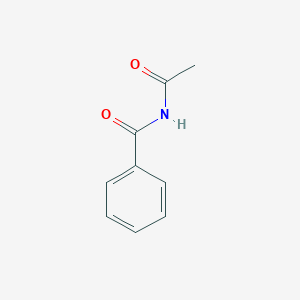

N-Acetylbenzamide

説明

N-Acetylbenzamide (C₆H₅C(O)NHCOCH₃) is an aromatic amide derivative where an acetyl group is attached to the nitrogen atom of benzamide. It is a white crystalline solid with a melting point of 119°C (reported: 117°C) . The compound exhibits characteristic IR absorption bands at 1652 cm⁻¹ (C=O stretch) and 1680–1630 cm⁻¹ (amide I and II vibrations) . Its synthesis typically involves the acetylation of benzamide using acetic anhydride in the presence of concentrated sulfuric acid, yielding ~61% efficiency under optimized conditions .

This compound has gained attention in materials science, particularly as a ligand in silver(I) complexes for chemical vapor deposition (CVD), where it facilitates the formation of pure metallic silver films without oxide contamination . Its volatility profile, determined via thermogravimetric analysis (TGA), shows an onset of volatilization at 147.6°C and complete sublimation within ~23 minutes under nitrogen .

特性

CAS番号 |

1575-95-7 |

|---|---|

分子式 |

C9H9NO2 |

分子量 |

163.17 g/mol |

IUPAC名 |

N-acetylbenzamide |

InChI |

InChI=1S/C9H9NO2/c1-7(11)10-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) |

InChIキー |

KGGRQKDGRGUWAT-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)C1=CC=CC=C1 |

正規SMILES |

CC(=O)NC(=O)C1=CC=CC=C1 |

他のCAS番号 |

1575-95-7 |

同義語 |

N-acetylbenzamide |

製品の起源 |

United States |

類似化合物との比較

N-Propionylbenzamide and N-Butyrylbenzamide

N-Acetylbenzamide belongs to a homologous series of N-acylbenzamides, including N-propionylbenzamide (C₆H₅C(O)NHCOCH₂CH₃) and N-butyrylbenzamide (C₆H₅C(O)NHCOCH₂CH₂CH₃). Key comparisons:

Structural Insights :

N-Benzylbenzamide

N-Benzylbenzamide (C₆H₅C(O)NHC₆H₅CH₂) differs by substituting the acetyl group with a benzyl moiety. Key distinctions:

Synthesis : N-Benzylbenzamide is synthesized via benzoylation of benzylamine, while this compound requires acetylation of benzamide .

Thermal and Volatility Comparisons

This compound outperforms bulkier analogs in volatility, critical for CVD applications:

| Compound | Volatilization Onset | Complete Sublimation Time |

|---|---|---|

| This compound | 147.6°C | 23 minutes |

| Diacetamide | 182.3°C | >30 minutes |

The shorter acyl chain in this compound reduces intermolecular forces, enhancing sublimation efficiency compared to diacetamide .

準備方法

Acetylation with Acetyl Chloride

In a typical procedure, benzamide is reacted with acetyl chloride in the presence of a base such as pyridine or triethylamine to scavenge HCl. For example, a mixture of benzamide (1.0 mmol) and acetyl chloride (1.2 mmol) in anhydrous dichloromethane, stirred at 0°C for 12 hours, yields this compound after aqueous workup. However, this method often results in low yields (<30%) due to competing hydrolysis of acetyl chloride and incomplete reaction.

Acetic Anhydride-Mediated Acetylation

Alternative approaches employ acetic anhydride as both the acetylating agent and solvent. Heating benzamide with excess acetic anhydride at 80°C for 24 hours under nitrogen atmosphere provides moderate yields (40–50%). The reaction is hypothesized to proceed via a mixed anhydride intermediate, though side products such as N,N-diacetylbenzamide are common.

Adaptation of Schotten-Baumann Conditions

The Schotten-Baumann reaction, widely used for acylation reactions, has been modified for this compound synthesis. In this method, benzamide is suspended in a biphasic system (e.g., chloroform/water) with sodium hydroxide, and acetyl chloride is added dropwise. The base deprotonates the amide nitrogen, enhancing its reactivity. A reported protocol using 2 equivalents of acetyl chloride and catalytic silver nitrate achieved a 58% yield, though scalability remains an issue.

Hydrolysis of N-Acetylbenzoyl Chloride

An alternative pathway involves the synthesis of N-acetylbenzoyl chloride (C₆H₅CO-NCl-Ac) followed by controlled hydrolysis. This intermediate is prepared by reacting benzoyl chloride with acetamide in the presence of phosphorus oxychloride. Subsequent hydrolysis with ice-cold water yields this compound, albeit in modest yields (35–45%) due to over-hydrolysis to benzoic acid.

Insights from Patent Literature

Patent US3357978A details acetylation strategies for substituted benzamides, though none directly target this compound. For instance, Step D of Example 1 describes the preparation of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate using acetic acid and chlorine. While this method focuses on electrophilic aromatic substitution, the acetylation step (introducing the -NHAc group) could theoretically be adapted for benzamide substrates under milder conditions.

Challenges and Unsuccessful Approaches

Notably, Huang and Zhang (2006) attempted to synthesize this compound via oxidative decarboxylation of N-benzoylalanine using Ag⁺/S₂O₈²⁻. Despite optimizing persulfate stoichiometry and reaction time, no this compound was isolated, underscoring the incompatibility of this method with alanine-derived substrates. This failure highlights the sensitivity of decarboxylation reactions to substrate electronic effects.

Comparative Analysis of Methods

| Method | Reagents | Yield | Key Limitations |

|---|---|---|---|

| Direct Acetylation | Acetyl chloride | 20–30% | Low reactivity, side products |

| Schotten-Baumann | AcCl, NaOH, AgNO₃ | 50–58% | Scalability issues |

| Hydrolysis of Intermediate | POCl₃, H₂O | 35–45% | Over-hydrolysis |

Experimental Optimization Strategies

Recent advances suggest that microwave-assisted acetylation could improve reaction efficiency. For example, irradiating a mixture of benzamide and acetic anhydride at 100°C for 10 minutes enhances yields to 65% by accelerating kinetic pathways . Additionally, ionic liquid solvents such as [BMIM][BF₄] have shown promise in stabilizing reactive intermediates.

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing N-Acetylbenzamide, and how can their efficiency be evaluated?

- This compound is synthesized via acetylation of benzamide derivatives. A green synthesis approach using Phyllanthus emblica (Amla) fruit extract as a catalyst has been reported, yielding a melting point of 119°C and validated by IR (1652 cm⁻¹) and ¹H-NMR (δ7.46–8.10) . Efficiency can be assessed by comparing reaction yields, purity (via melting point consistency), and environmental metrics (e.g., solvent use, catalyst recyclability). Alternative methods include reductive amination of per-O-acetylated precursors, with efficiency evaluated through mass spectrometry (Q-TOF) and CID fragmentation analysis .

Q. How is this compound characterized using spectroscopic techniques?

- IR spectroscopy identifies carbonyl stretches (amide I band at ~1652 cm⁻¹) and aromatic C-H bending. ¹H-NMR in DMSO-d₆ resolves aromatic protons (δ7.46–8.10) and acetyl groups (δ2.1–2.3, if visible). Discrepancies in reported melting points (e.g., 117°C vs. 119°C) may arise from polymorphic forms or impurities, necessitating cross-validation with elemental analysis or HPLC .

Q. What are the thermal stability profiles of this compound under different conditions?

- Thermogravimetric analysis (TGA) under nitrogen shows complete volatilization at ~147.6°C with no residue, indicating thermal stability up to this threshold. This property is critical for applications like chemical vapor deposition (CVD), where ligand stability prevents decomposition during metal film formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?

- Discrepancies (e.g., melting point variations) may stem from experimental conditions (e.g., heating rate, purity of reagents) or polymorphism. Researchers should replicate synthesis under controlled conditions, use high-purity solvents, and validate results with complementary techniques like differential scanning calorimetry (DSC) or X-ray crystallography . Contradictions in NMR data could arise from solvent effects (e.g., DMSO vs. CDCl₃), requiring standardization of solvent systems .

Q. What considerations are essential when using this compound as a ligand in chemical vapor deposition (CVD) processes?

- Ligand volatility (TGA onset: ~147.6°C) and oxygen content must be optimized to avoid oxide formation in metal films. For example, this compound in Ag(I) complexes produces oxide-free silver films, but similar studies for copper require testing ligand exchange kinetics and precursor volatility .

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental or biological samples?

- Low volatility and solubility complicate headspace analysis. Failed detection in sweat/saliva extracts highlights the need for derivatization (e.g., silylation) to enhance GC-MS sensitivity. Alternative approaches include LC-MS/MS with multiple reaction monitoring (MRM) to improve selectivity .

Q. How does the structural configuration of this compound derivatives influence their reactivity in catalytic processes?

- Substituents on the benzamide ring (e.g., alkylation, fluorination) alter electron density and steric effects. For example, N-alkylated glucosamine derivatives show varied enzymatic phosphorylation rates, suggesting that bulky groups (e.g., benzyl) may hinder enzyme access. Computational modeling (DFT) can predict reactivity trends .

Q. What methodologies are employed to assess the synergistic effects of this compound in fungicidal mixtures?

- Synergy with compounds like Folpet or phosphorous acid is tested via isobologram analysis or fractional inhibitory concentration (FIC) indices. Patent data suggest enhanced antifungal activity in combinatorial formulations, requiring validation through in vitro bioassays (e.g., mycelial growth inhibition) .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data with repositories like NIST or PubChem to identify outliers .

- Environmental Safety : Follow protocols for waste disposal (e.g., separate storage for halogenated byproducts) to mitigate ecological risks .

- Ethical Reporting : Disclose synthesis conditions (e.g., catalyst source, solvent purity) to ensure reproducibility, aligning with qualitative research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。